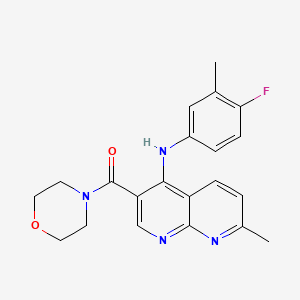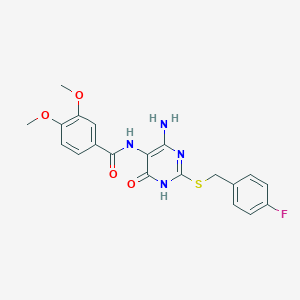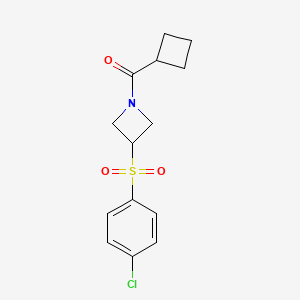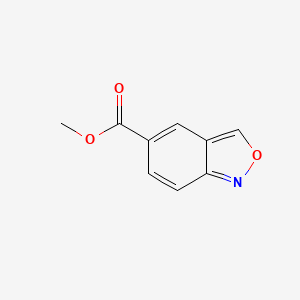
N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, also known as BPTP, is a novel small molecule compound that has been developed for its potential therapeutic applications. BPTP is a pyridazine derivative that has been synthesized through a multistep process, and it has been found to exhibit promising biological activities.
Applications De Recherche Scientifique
N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been found to exhibit promising biological activities, including anticancer, anti-inflammatory, and antifungal properties. Research has shown that N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to have antifungal activity against various fungal strains.
Mécanisme D'action
The mechanism of action of N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cell proliferation, inflammation, and fungal growth. N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, and to induce the expression of pro-apoptotic proteins. N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB). Additionally, N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been found to inhibit the growth of fungal cells by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes.
Biochemical and physiological effects:
N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of inflammation, and inhibition of fungal growth. N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to have antifungal activity against various fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit the activity of CDKs and NF-κB, and its ability to induce apoptosis and cell cycle arrest. However, N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide also has some limitations, including its poor solubility in water, which may limit its bioavailability and its potential for toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide. One potential direction is to explore its potential as a therapeutic agent for the treatment of cancer, inflammation, and fungal infections. Another direction is to investigate its mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, future research could focus on improving the solubility and bioavailability of N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, as well as evaluating its potential for toxicity and side effects in vivo.
Méthodes De Synthèse
The synthesis of N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves a multistep process that includes the reaction of 4-benzyloxyaniline with ethyl 2-bromoacetate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The product of this reaction is then treated with hydrazine hydrate to form the pyridazine ring, and the resulting compound is then reacted with 1H-1,2,4-triazole-3-carboxylic acid to form the final product, N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide.
Propriétés
IUPAC Name |
N-(4-phenylmethoxyphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c27-20(18-10-11-19(25-24-18)26-14-21-13-22-26)23-16-6-8-17(9-7-16)28-12-15-4-2-1-3-5-15/h1-11,13-14H,12H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQYUTNYJZSNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2784150.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide](/img/structure/B2784151.png)


![2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2784155.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)
![2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2784159.png)
![4-[(Z)-2-Cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2784160.png)
![4-cyano-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2784161.png)
![(E)-2,4-dichloro-6-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol](/img/structure/B2784162.png)